molecular formula C22H22N2O4 B2615367 N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097872-82-5

N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2615367
CAS No.: 2097872-82-5
M. Wt: 378.428
InChI Key: LEONMDCQPRZYEE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-yl phenyl intermediate, followed by its coupling with 3,4-dimethylphenyl and ethanediamide under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14-5-10-18(12-15(14)2)24-22(27)21(26)23-13-19(25)16-6-8-17(9-7-16)20-4-3-11-28-20/h3-12,19,25H,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONMDCQPRZYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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